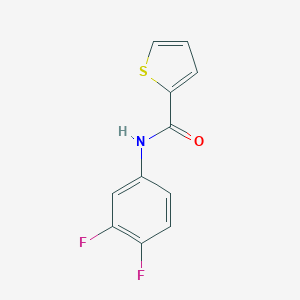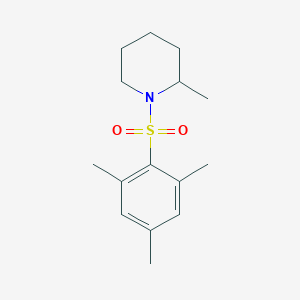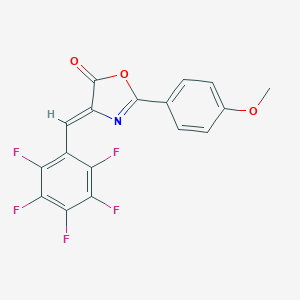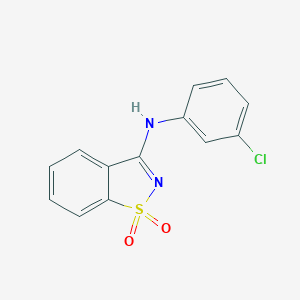
N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as TAK-715, is a synthetic compound that belongs to the benzisothiazole class of compounds. It was first developed by Takeda Pharmaceutical Company Limited as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
TAK-715 exerts its anti-inflammatory effects by inhibiting the activity of p38 MAP kinase. This enzyme is involved in the production of various pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. By inhibiting the activity of p38 MAP kinase, TAK-715 reduces the production of these cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
TAK-715 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the migration of immune cells to sites of inflammation, and reduce the activity of enzymes involved in the degradation of cartilage in joints. TAK-715 has also been found to have analgesic properties and can reduce pain associated with inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-715 is its specificity for p38 MAP kinase. This makes it a useful tool for studying the role of this enzyme in various inflammatory diseases. However, TAK-715 is not without its limitations. It has a short half-life and is rapidly metabolized in vivo. This limits its usefulness as a therapeutic agent and also makes it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on TAK-715. One area of interest is the development of more potent and selective inhibitors of p38 MAP kinase. Another area of research is the investigation of the long-term effects of TAK-715 on inflammation and joint damage in animal models of rheumatoid arthritis. Finally, there is a need for clinical trials to evaluate the safety and efficacy of TAK-715 in humans with inflammatory diseases.
Métodos De Síntesis
The synthesis of TAK-715 involves a series of chemical reactions starting from 3-chloroaniline and 2-chlorobenzaldehyde. The reaction involves the formation of an intermediate compound which is then subjected to further reactions to form the final product. The synthesis of TAK-715 is a complex process and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
TAK-715 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to inhibit the activity of a key enzyme called p38 MAP kinase which plays a crucial role in the inflammatory response. TAK-715 has been found to be effective in reducing inflammation in animal models of rheumatoid arthritis, osteoarthritis, and asthma.
Propiedades
Nombre del producto |
N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide |
|---|---|
Fórmula molecular |
C13H9ClN2O2S |
Peso molecular |
292.74 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H9ClN2O2S/c14-9-4-3-5-10(8-9)15-13-11-6-1-2-7-12(11)19(17,18)16-13/h1-8H,(H,15,16) |
Clave InChI |
VEURLRRYKOWGMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



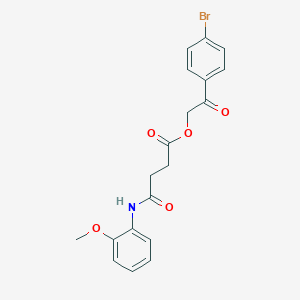
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)
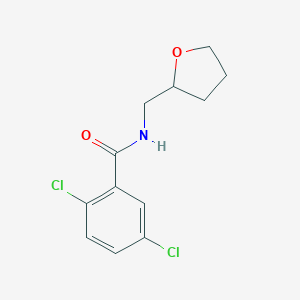
![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)
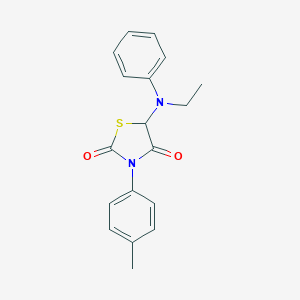
![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)
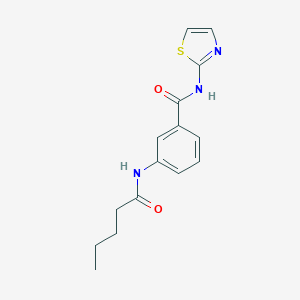
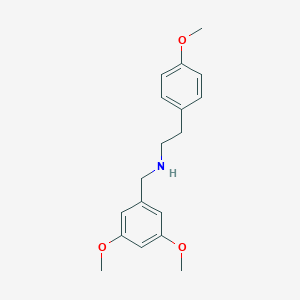
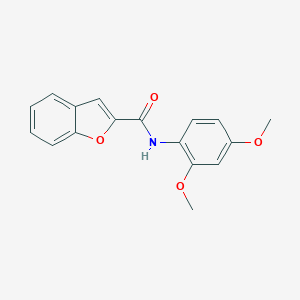
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)
